3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinazolinones, including 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride, have broad applications in the biological, pharmaceutical, and material fields . The synthesis of these compounds is widely conducted. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones is proposed .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone nucleus, which is an important molecule among the most important classes of an aromatic bicyclic compound with two nitrogen atoms in structure . It consists of an aromatic benzo pyrimidine system made up of two fused six-member simple aromatic ring benzene and pyrimidine ring .Scientific Research Applications
Antihypertensive Potential A study synthesizing piperidine derivatives with a quinazoline ring system, including compounds structurally related to 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride, explored their potential as antihypertensive agents. Certain derivatives produced significant hypotension in spontaneously hypertensive rat models, indicating their potential application in treating hypertension (Takai et al., 1986).
Antitubercular Activity Another study evaluated the 2,4-diaminoquinazoline series, including derivatives of 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride, for their anti-tubercular properties. The research found that modifications to the molecule's structure could enhance its potency against Mycobacterium tuberculosis, offering a promising direction for tuberculosis drug development (Odingo et al., 2014).
Antifungal Activities Investigations into quinazolinone derivatives' antifungal activities have shown that certain compounds exhibit efficacy against fungal infections. By modifying the quinazolinone core with piperidine and other groups, researchers have identified potent antifungal agents, suggesting applications in combating fungal diseases (Shivan & Holla, 2011).
Metabolic Studies The metabolism and disposition of linagliptin, a drug containing a quinazolinone derivative structurally related to 3-(Piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride, were extensively studied in humans. These studies provide valuable insights into the pharmacokinetics of quinazolinone-based drugs, aiding in the design of new therapeutic agents with improved efficacy and safety profiles (Blech et al., 2010).
Antibacterial and Antifungal Properties Synthesis and evaluation of quinazoline derivatives, including modifications with piperazine-1-carbodithioate at the C4 position, have demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of quinazolinone derivatives in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Kale & Durgade, 2017).
Mechanism of Action
Future Directions
The future directions for the study of 3-(Piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride and other quinazolinones involve further exploration of their synthesis and biological applications . There is also interest in developing new synthetic methodologies and understanding the diverse pharmacological activities of quinazolinone and its derivatives .
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c18-14-12-3-1-2-4-13(12)16-10-17(14)9-11-5-7-15-8-6-11;;/h1-4,10-11,15H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIXWXXIMMFRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.